molecular formula C8H9Br2N B1588069 2,4-Dibromo-3,6-dimethylaniline CAS No. 26829-89-0

2,4-Dibromo-3,6-dimethylaniline

Cat. No. B1588069
CAS RN: 26829-89-0
M. Wt: 278.97 g/mol
InChI Key: NNARIZVVHGNNHI-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-dimethylaniline (CAS Number: 26829-89-0) is a chemical compound with a molecular weight of 278.97 . It is a solid substance and its IUPAC name is 2,4-dibromo-3,6-dimethylaniline .


Synthesis Analysis

2,4-Dibromo-3,6-dimethylaniline can be synthesized via various methods, including bromination of 3,6-dimethylaniline using bromine in the presence of an oxidizing agent such as HNO3 or Br2/FeBr3.


Molecular Structure Analysis

The molecular formula of 2,4-Dibromo-3,6-dimethylaniline is C8H9Br2N . The average mass is 278.972 Da and the monoisotopic mass is 276.910156 Da .


Physical And Chemical Properties Analysis

2,4-Dibromo-3,6-dimethylaniline has a density of 1.8±0.1 g/cm3, a boiling point of 296.0±35.0 °C at 760 mmHg, and a flash point of 132.8±25.9 °C . It also has a molar refractivity of 55.5±0.3 cm3 . It is soluble in organic solvents such as ethanol and chloroform but insoluble in water. Its melting point is around 105-108°C.

Scientific Research Applications

Electrochemical Analysis

A study by Arias, Brillas, and Costa (1990) explored the electrochemical oxidation of compounds including 2,4-dibromo-6-methylaniline and 4-bromo-2,6-dimethylaniline. This research is significant for understanding the electrochemical behavior of such compounds, particularly in the context of their oxidation processes and the products obtained, which has implications for various industrial and environmental applications (Arias, Brillas, & Costa, 1990).

Biodegradation Monitoring

The biodegradation of 2,4-dimethylaniline, a component related to 2,4-Dibromo-3,6-dimethylaniline, was investigated by Brimecombe, Fogel, and Limson (2006). Their study utilized cyclic voltammetry to monitor the degradation process, shedding light on the environmental fate of such compounds and their potential impact on ecosystems (Brimecombe, Fogel, & Limson, 2006).

Chemical Oxidation Studies

Research by Masomboon, Ratanatamskul, and Lu (2009) on the chemical oxidation of 2,6-dimethylaniline, a structurally similar compound to 2,4-Dibromo-3,6-dimethylaniline, provides insights into the degradation pathways and the intermediates formed during the Fenton process. This is crucial for understanding the environmental impact and potential treatment methods for such compounds (Masomboon, Ratanatamskul, & Lu, 2009).

Safety And Hazards

The safety information for 2,4-Dibromo-3,6-dimethylaniline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

2,4-dibromo-3,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNARIZVVHGNNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408364
Record name 2,4-dibromo-3,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3,6-dimethylaniline

CAS RN

26829-89-0
Record name 2,4-dibromo-3,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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